molecular formula C11H16N2O2S B2673729 Tert-butyl 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylate CAS No. 2248405-56-1

Tert-butyl 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylate

Cat. No. B2673729
CAS RN: 2248405-56-1
M. Wt: 240.32
InChI Key: ZBFIRKIHDBYSKK-UHFFFAOYSA-N
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Description

“Tert-butyl 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylate” is a chemical compound that belongs to the class of 2-aminothiazole derivatives . It is a sulfur- and nitrogen-containing heterocyclic compound . The 2-aminothiazole scaffold is one of the characteristic structures in drug development .

Future Directions

The future directions for the study of “Tert-butyl 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylate” and related 2-aminothiazole derivatives could include further exploration of their biological activities and potential applications in drug development . Additionally, the development of novel synthetic strategies for these compounds could also be a focus of future research .

properties

IUPAC Name

tert-butyl 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-11(2,3)15-9(14)8-7(6-4-5-6)13-10(12)16-8/h6H,4-5H2,1-3H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFIRKIHDBYSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=C(S1)N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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